molecular formula C19H25FO2 B027122 19-Fluoroandrost-4-ene-3,17-dione CAS No. 19890-63-2

19-Fluoroandrost-4-ene-3,17-dione

Cat. No. B027122
CAS RN: 19890-63-2
M. Wt: 304.4 g/mol
InChI Key: AOJSNVYXFKSKGH-BGJMDTOESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

19-Fluoroandrost-4-ene-3,17-dione, also known as 4-Androstene-3,17-dione (4-AD), is a synthetic androgenic-anabolic steroid that is used in scientific research. It is a precursor to testosterone and other androgens, and it has been studied for its potential applications in the fields of sports medicine, endocrinology, and cancer research.

Mechanism Of Action

19-Fluoroandrost-4-ene-3,17-dione acts as a precursor to testosterone and other androgens, which bind to androgen receptors in the body. This binding activates a signaling pathway that leads to the expression of genes involved in muscle growth, bone density, and other physiological processes. In addition, 19-Fluoroandrost-4-ene-3,17-dione has been shown to inhibit the activity of aromatase, an enzyme that converts testosterone to estrogen. This inhibition can lead to an increase in testosterone levels and a decrease in estrogen levels, which can have beneficial effects on muscle growth and other physiological processes.

Biochemical And Physiological Effects

The biochemical and physiological effects of 19-Fluoroandrost-4-ene-3,17-dione include an increase in testosterone levels, an increase in muscle mass and strength, and a decrease in fat mass. It has also been shown to improve bone density and enhance athletic performance. However, it should be noted that these effects are dose-dependent and can vary depending on the individual.

Advantages And Limitations For Lab Experiments

One advantage of using 19-Fluoroandrost-4-ene-3,17-dione in lab experiments is its reliability as a source of testosterone and other androgens. It is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, it should be noted that the use of 19-Fluoroandrost-4-ene-3,17-dione in lab experiments is not without limitations. Its effects can vary depending on the individual, and it should be used with caution in animal studies due to its potential for androgenic and estrogenic side effects.

Future Directions

There are several future directions for the study of 19-Fluoroandrost-4-ene-3,17-dione. One area of interest is its potential as a treatment for age-related muscle loss and other conditions associated with low testosterone levels. It has also been studied for its potential to inhibit the growth of certain types of cancer cells, and further research in this area could lead to the development of new cancer treatments. In addition, there is ongoing research into the effects of 19-Fluoroandrost-4-ene-3,17-dione on bone density, cognitive function, and other physiological processes. Overall, the study of 19-Fluoroandrost-4-ene-3,17-dione has the potential to yield valuable insights into the role of androgens in human physiology and disease.

Synthesis Methods

The synthesis of 19-Fluoroandrost-4-ene-3,17-dione involves the conversion of dehydroepiandrosterone (DHEA) to androstenedione, which is then converted to 19-norandrostenedione. The final step involves the addition of a fluorine atom to the 19th carbon position, resulting in 19-Fluoroandrost-4-ene-3,17-dione. This synthesis method has been optimized for high yields and purity, making it a reliable source of the compound for scientific research.

Scientific Research Applications

19-Fluoroandrost-4-ene-3,17-dione has been studied for its potential applications in sports medicine, endocrinology, and cancer research. In sports medicine, it has been used as a performance-enhancing drug, as it is a precursor to testosterone and other androgens. It has also been studied for its potential use in hormone replacement therapy for men with low testosterone levels. In cancer research, it has been studied for its potential to inhibit the growth of certain types of cancer cells.

properties

CAS RN

19890-63-2

Product Name

19-Fluoroandrost-4-ene-3,17-dione

Molecular Formula

C19H25FO2

Molecular Weight

304.4 g/mol

IUPAC Name

(8S,9S,10S,13S,14S)-10-(fluoromethyl)-13-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione

InChI

InChI=1S/C19H25FO2/c1-18-8-7-16-14(15(18)4-5-17(18)22)3-2-12-10-13(21)6-9-19(12,16)11-20/h10,14-16H,2-9,11H2,1H3/t14-,15-,16-,18-,19+/m0/s1

InChI Key

AOJSNVYXFKSKGH-BGJMDTOESA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)CC[C@]34CF

SMILES

CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34CF

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34CF

synonyms

19-FAD
19-fluoroandrost-4-ene-3,17-dione

Origin of Product

United States

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